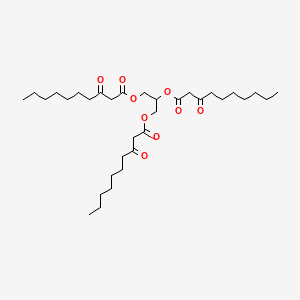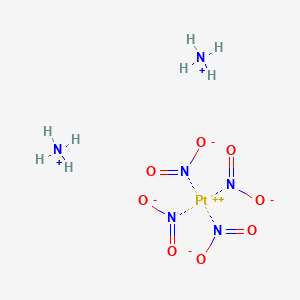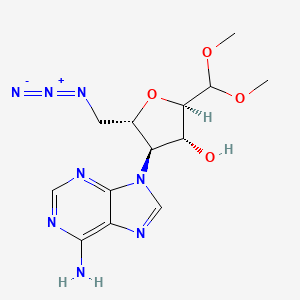
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose is a complex organic compound with a molecular formula of C13H19N5O5. This compound is notable for its unique structure, which includes a purine base, an azido group, and a mannose derivative. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the azido group and the mannose derivative. Common reagents used in these reactions include dimethyl sulfate, sodium azide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose is used in a wide range of scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the study of nucleic acids and enzyme interactions due to its purine base.
Industry: Used in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA and RNA synthesis. The azido group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal-L-mannose: Similar structure but lacks the azido group.
6-Amino-9H-purin-9-YL)-2,5-anhydro-4,6-dideoxy-dimethyl acetal-L-mannose: Similar structure but lacks the azido and amino groups.
Uniqueness
The presence of both the azido group and the purine base in 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose makes it unique
Eigenschaften
Molekularformel |
C13H18N8O4 |
|---|---|
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-4-(6-aminopurin-9-yl)-5-(azidomethyl)-2-(dimethoxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O4/c1-23-13(24-2)10-9(22)8(6(25-10)3-19-20-15)21-5-18-7-11(14)16-4-17-12(7)21/h4-6,8-10,13,22H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9+,10+/m0/s1 |
InChI-Schlüssel |
FXAYUVGRRUCFMA-BEYHFKMWSA-N |
Isomerische SMILES |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)O)OC |
Kanonische SMILES |
COC(C1C(C(C(O1)CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
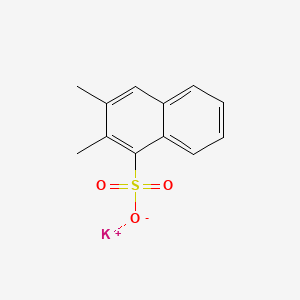
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
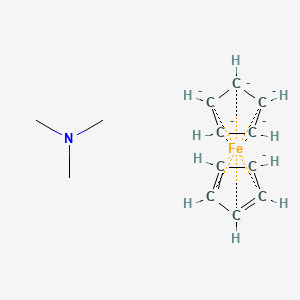

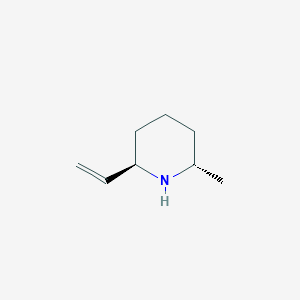
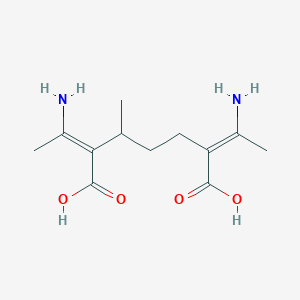
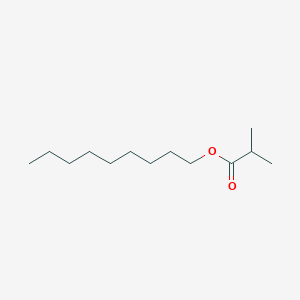
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
